![molecular formula C18H17NO4S B1202947 1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)
1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dioxo-1-(4-phenoxyphenyl)-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one is an aromatic ether.
Scientific Research Applications
Synthesis and Scaffold Development
- Hexahydro-2H-thieno[2,3-c]pyrrole as a Scaffold : Hexahydro-2H-thieno[2,3-c]pyrrole derivatives, similar to the compound , are proposed as low molecular weight, polar scaffolds in the search for new drugs. They are synthesized using [3 + 2] cycloaddition, demonstrating their potential as a base structure for constructing compound libraries (Yarmolchuk et al., 2011).
Chemical Synthesis
- Thieno[2,3-d]thia[1]pyrano[4,3-b]pyrrole Derivatives : The synthesis process for thieno[2,3-d]thia[1]pyrano[4,3-b]pyrrole derivatives, which are structurally related to the compound of interest, has been explored. These derivatives have potential in various chemical applications (Borisova & Kartashova, 1979).
Polymer Development
- Electroactive Phenol Based Polymer Synthesis : Related compounds have been used in synthesizing electroactive polymers. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymerization demonstrate the utility of these compounds in developing new materials with specific electrical properties (Kaya & Aydın, 2012).
Luminescence Studies
- Dual-State Luminescent Mechanism : Studies on compounds like 2,3,4,5-Tetraphenyl-1H-pyrrole, which share some structural similarities, shed light on their luminescent properties. This research is essential for applications in photoluminescence and materials science (Lei et al., 2018).
Electronic and Structural Analysis
- Building Blocks for Electronic Applications : Compounds such as 3,5-dihydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides have been prepared as new building blocks, revealing their potential in creating novel materials, particularly in electronic and optoelectronic applications (Ando et al., 1995).
properties
Product Name |
1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide |
|---|---|
Molecular Formula |
C18H17NO4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5,5-dioxo-1-(4-phenoxyphenyl)-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one |
InChI |
InChI=1S/C18H17NO4S/c20-18-10-13-11-24(21,22)12-17(13)19(18)14-6-8-16(9-7-14)23-15-4-2-1-3-5-15/h1-9,13,17H,10-12H2 |
InChI Key |
GDLCPBKSWGLXRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)CC2N(C1=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



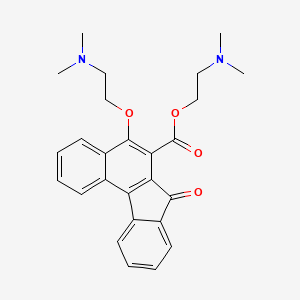
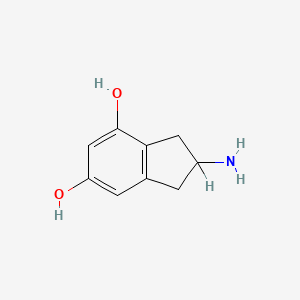

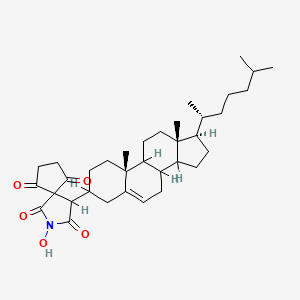
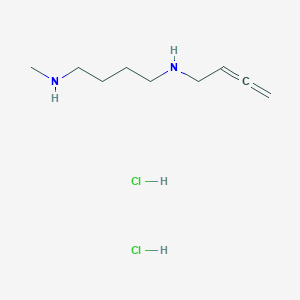
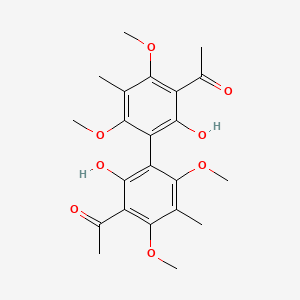
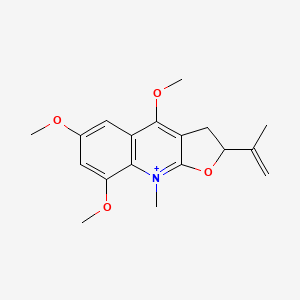
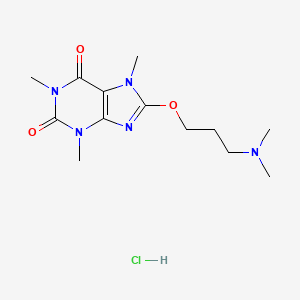
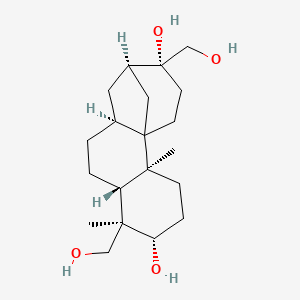
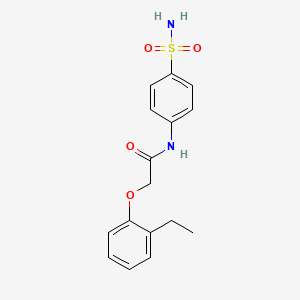
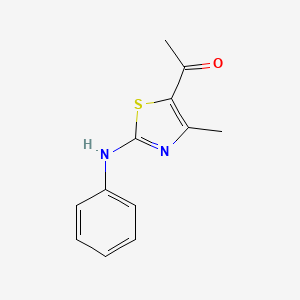
![N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1202882.png)
![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1202887.png)
![N-(2-amino-2-oxo-ethyl)-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxy-phosphoryl]phosphonamidic acid](/img/structure/B1202888.png)